2-Hydrazino-2-imidazoline hydrobromide chemical properties
2-Hydrazino-2-imidazoline hydrobromide chemical properties
An In-Depth Technical Guide to 2-Hydrazino-2-imidazoline Hydrobromide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and synthetic organic chemistry, heterocyclic compounds serve as foundational scaffolds for the development of novel therapeutic agents. Among these, 2-Hydrazino-2-imidazoline hydrobromide is a versatile and highly reactive intermediate.[1] Its unique structure, featuring a reactive hydrazine group appended to an imidazoline ring, makes it an indispensable building block for creating diverse molecular architectures.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Hydrazino-2-imidazoline hydrobromide, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its physicochemical characteristics, explore its utility in synthesizing bioactive molecules, and provide practical insights into its handling and safety.
Chemical Identity and Structural Elucidation
Systematically named 4,5-dihydro-1H-imidazol-2-ylhydrazine hydrobromide under IUPAC guidelines, this compound is a salt that enhances stability and solubility.[2] The core structure consists of a five-membered imidazoline ring, which imparts specific steric and electronic properties, and a nucleophilic hydrazine moiety that is the primary site of its chemical reactivity.[2]
Caption: Structure of 2-Hydrazino-2-imidazoline Hydrobromide.
The presence of the hydrobromide salt significantly improves the compound's water solubility and handling characteristics compared to its free base form.[2] This is a common strategy in pharmaceutical chemistry to enhance the bioavailability and formulation properties of nitrogen-containing organic compounds.[2]
Physicochemical Properties
The physical and chemical properties of 2-Hydrazino-2-imidazoline hydrobromide are summarized below. These characteristics are crucial for designing synthetic routes, developing purification methods, and ensuring proper storage and handling.
| Property | Value | Source(s) |
| CAS Number | 55959-84-7 | [1][3][4] |
| Molecular Formula | C₃H₈N₄ · HBr (or C₃H₉BrN₄) | [1][2][3][4] |
| Molecular Weight | 181.03 g/mol | [3] |
| Appearance | White to cream or pale grey crystalline powder/solid. | [1][2][4] |
| Melting Point | 180 - 187 °C | [1][2][4] |
| Solubility | Excellent solubility in water and other polar protic solvents. | [2] |
| Purity | Typically ≥98% (by HPLC) | [1][5] |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. | [1][6] |
Synthesis and Chemical Reactivity
3.1. General Synthesis
The synthesis of 2-Hydrazino-2-imidazoline hydrobromide generally involves a two-step process. The first step is the reaction of hydrazine with an appropriate imidazoline derivative.[2] The resulting free base is then treated with hydrobromic acid to form the stable hydrobromide salt, which can be purified by methods such as recrystallization.[2]
3.2. Key Chemical Reactions
The reactivity of this compound is dominated by its hydrazine functional group, which is a potent nucleophile. This allows it to participate in a variety of chemical transformations that are fundamental to synthetic chemistry.
-
Condensation Reactions: It readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones (specifically, N-(imidazolidin-2-ylidene)hydrazones).[2][7] This is one of its most common applications, serving as a gateway to a wide array of derivative compounds.[8]
-
Amide Derivative Formation: It is used as a starting material for synthesizing amide derivatives of other complex molecules, which have shown potential as anti-inflammatory and analgesic agents.[2]
-
Reduction Reactions: The hydrazine group can be reduced to an amine group under specific reaction conditions, providing another route for functional group transformation.[2]
Caption: Reaction pathway for hydrazone formation.
Applications in Research and Drug Development
2-Hydrazino-2-imidazoline hydrobromide is not typically an active pharmaceutical ingredient (API) itself but rather a crucial synthetic intermediate. Its value lies in providing the core structure for molecules with diverse pharmacological activities.
-
Antihypertensive Agents: The imidazoline scaffold is a well-known pharmacophore for agents that modulate vascular responses, and this compound serves as a key building block in their synthesis.[1][9] Derivatives have been investigated for their effects on α-adrenergic and imidazoline receptors, which are implicated in blood pressure regulation.[7][10]
-
Anti-inflammatory and Analgesic Agents: It has been employed in the synthesis of pyridazinone derivatives that exhibit potential anti-inflammatory and analgesic properties.[2]
-
Serotonin Receptor Antagonists: The compound is a reactant in the synthesis of antagonists for the 5-HT6 serotonin receptor, a target for cognitive disorders.
-
Anticancer Research: Derivatives such as N-(imidazolidin-2-ylidene)hydrazones have been examined for their cytotoxic activity against human tumor cell lines.[7][11]
-
Antimicrobial Agents: The broader class of imidazolidine derivatives has been explored for inhibiting virulence factors in bacteria like Pseudomonas aeruginosa.[12]
-
Agrochemicals: Research is ongoing into its potential use in developing agrochemicals to enhance crop resistance to pests and diseases.[1][9]
Biological Activity and Safety Profile
While primarily used as a reactant, the compound itself and its derivatives can exhibit biological activity.[2] Some hydrazinoimidazoline derivatives have shown significant antioxidant properties.[13]
Safety and Handling: According to safety data sheets, 2-Hydrazino-2-imidazoline hydrobromide is considered hazardous.[6][14]
-
Hazards: It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2][15]
-
Precautions: Standard laboratory safety protocols must be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and lab coats.[2][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[14]
-
In case of Exposure:
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[6][14]
Example Experimental Protocol: Synthesis of a Hydrazone Derivative
This section provides a generalized, illustrative protocol for the condensation reaction between 2-Hydrazino-2-imidazoline hydrobromide and an aldehyde, a common procedure in medicinal chemistry.
Objective: To synthesize an N-(imidazolidin-2-ylidene)hydrazone derivative.
Materials:
-
2-Hydrazino-2-imidazoline hydrobromide
-
A selected aromatic or aliphatic aldehyde
-
Ethanol (or another suitable polar solvent)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve 1 equivalent of 2-Hydrazino-2-imidazoline hydrobromide in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Aldehyde: To the stirring solution, add 1 equivalent of the chosen aldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure of the synthesized hydrazone using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
Caption: Experimental workflow for hydrazone synthesis.
Conclusion
2-Hydrazino-2-imidazoline hydrobromide is a chemical of significant strategic importance in synthetic and medicinal chemistry. Its well-defined reactivity, centered on the nucleophilic hydrazine group, combined with the structural features of the imidazoline ring, makes it a powerful tool for constructing complex molecules with a wide range of biological activities. From antihypertensives to potential anticancer agents, its derivatives continue to be a fertile ground for discovery. A thorough understanding of its chemical properties, reactivity, and safety considerations is paramount for any researcher aiming to leverage this versatile building block in the pursuit of novel scientific and therapeutic advancements.
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